molecular formula C20H24Br2N2O2 B12096713 Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-

Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-

Katalognummer: B12096713
Molekulargewicht: 484.2 g/mol
InChI-Schlüssel: BZBMMDDPWRIVSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- is a chemical compound with the molecular formula C20H24Br2N2O2 and a molecular weight of 484.22 g/mol . This compound is known for its unique structure, which includes two bromobutoxy groups attached to a diazene core. It has various applications in scientific research and industry due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- involves several steps. One common method includes the reaction of 4-bromobutyl bromide with 4-hydroxybenzaldehyde to form 4-(4-bromobutoxy)benzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the final product . The reaction conditions typically involve heating and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The bromobutoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- is unique due to the presence of bromobutoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C20H24Br2N2O2

Molekulargewicht

484.2 g/mol

IUPAC-Name

bis[4-(4-bromobutoxy)phenyl]diazene

InChI

InChI=1S/C20H24Br2N2O2/c21-13-1-3-15-25-19-9-5-17(6-10-19)23-24-18-7-11-20(12-8-18)26-16-4-2-14-22/h5-12H,1-4,13-16H2

InChI-Schlüssel

BZBMMDDPWRIVSU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCCCBr)OCCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.